dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Description
This compound is a dipotassium salt of a highly substituted oxane-carboxylate derivative fused to a steroidal cyclopenta[a]phenanthren moiety. Key structural features include:
- Steroid backbone: A tetradecahydro-1H-cyclopenta[a]phenanthren core with methyl, hydroxyl, and sulfonatomethylamino substituents.
- Oxane-carboxylate group: A six-membered oxygenated ring (oxane) with trihydroxy and carboxylate functional groups.
- Sulfonatomethylamino side chain: A polar, negatively charged sulfonate group linked via a methylamino bridge to a pentan-2-yl chain.
- Dipotassium counterions: Enhances solubility and stabilizes the carboxylate and sulfonate groups in aqueous environments.
Properties
Molecular Formula |
C31H49K2NO12S |
|---|---|
Molecular Weight |
738.0 g/mol |
IUPAC Name |
dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H51NO12S.2K/c1-15(4-7-22(34)32-14-45(40,41)42)18-5-6-19-23-20(9-11-31(18,19)3)30(2)10-8-17(12-16(30)13-21(23)33)43-29-26(37)24(35)25(36)27(44-29)28(38)39;;/h15-21,23-27,29,33,35-37H,4-14H2,1-3H3,(H,32,34)(H,38,39)(H,40,41,42);;/q;2*+1/p-2/t15-,16-,17-,18-,19+,20+,21-,23+,24?,25+,26-,27+,29-,30+,31-;;/m1../s1 |
InChI Key |
KANOHAPUOBPJFH-JYXKZNQLSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
Canonical SMILES |
CC(CCC(=O)NCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the formation of ester or ether linkages. Specific reaction conditions would depend on the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production methods for such complex molecules often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. Purification methods such as chromatography and crystallization are also crucial for obtaining the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The sulfonate group can be reduced to a thiol group under specific conditions.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, and acid chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones, while substitution reactions could produce esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s hydroxyl and sulfonate groups could interact with various biomolecules, making it useful for studying enzyme-substrate interactions or as a potential drug candidate.
Medicine
In medicine, the compound’s unique structure could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with specific molecular targets. For example, the hydroxyl groups could form hydrogen bonds with enzymes or receptors, while the sulfonate group could participate in ionic interactions. These interactions could modulate the activity of various biological pathways.
Comparison with Similar Compounds
Research Findings and Limitations
- Graph Comparison Challenges : Direct graph-based matching is computationally intensive for large molecules like this compound (NP-hard problem) .
- Marker Compound Bias : Relying solely on marker compounds (e.g., oxane-carboxylate) risks overlooking critical differences in sulfonate or stereochemistry .
- Synthetic Accessibility : The compound’s complexity (8 stereocenters) limits synthetic scalability compared to simpler analogs like Coelulin A .
Biological Activity
Dipotassium (2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its structure suggests a multifaceted interaction with biological systems due to the presence of hydroxyl groups and a sulfonamide moiety.
The compound features several functional groups that are crucial for its biological activity:
- Hydroxyl Groups : These groups can participate in hydrogen bonding and enhance solubility in biological systems.
- Sulfonamide Moiety : Often associated with antibacterial activity due to its ability to inhibit bacterial enzyme functions.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds similar to dipotassium (2S...):
- Mechanism of Action : The sulfonamide group can inhibit the synthesis of folic acid in bacteria by acting as a competitive inhibitor of dihydropteroate synthase. This mechanism is akin to that observed in well-known antibiotics such as sulfanilamide.
- Efficacy Against Resistant Strains : Preliminary data indicate that derivatives of this compound demonstrate activity against multidrug-resistant bacterial strains. For instance:
Antioxidant Activity
The presence of multiple hydroxyl groups suggests potential antioxidant properties:
- Free Radical Scavenging : Hydroxyl groups can neutralize free radicals and reduce oxidative stress in cells.
- Cell Culture Studies : In vitro studies indicated that compounds with similar structures improved cell viability under oxidative stress conditions.
Case Studies
-
Study on Derivative Compounds : A recent investigation synthesized derivatives of dipotassium (2S...) and evaluated their antibacterial properties. The study found that some derivatives exhibited enhanced activity compared to traditional antibiotics .
Compound MIC (μM) Bacterial Strain Compound A 0.29 Pseudomonas aeruginosa Compound B 0.45 ESBL-producing E. coli - Antioxidant Evaluation : Another study focused on the antioxidant capacity of related compounds using DPPH and ABTS assays. The results indicated significant scavenging activity correlating with the number of hydroxyl groups present.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
